molecular formula C6H7ClIN3 B11843785 3-Iodopicolinimidamide hydrochloride CAS No. 1179362-93-6

3-Iodopicolinimidamide hydrochloride

Cat. No.: B11843785
CAS No.: 1179362-93-6
M. Wt: 283.50 g/mol
InChI Key: WXILCGJDZAHDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopicolinimidamide hydrochloride is a chemical compound with the molecular formula C₆H₇ClIN₃. It is a derivative of picolinamide, where the iodine atom is substituted at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopicolinimidamide hydrochloride typically involves the iodination of picolinamide followed by the formation of the imidamide derivative. One common method includes the reaction of picolinamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The resulting iodinated product is then treated with an appropriate reagent to form the imidamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodopicolinimidamide hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinimidamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Iodopicolinimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 3-Iodopicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. Additionally, the imidamide group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropicolinimidamide hydrochloride
  • 3-Bromopicolinimidamide hydrochloride
  • 3-Fluoropicolinimidamide hydrochloride

Comparison

Compared to its halogenated analogs, 3-Iodopicolinimidamide hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, and fluorine can lead to different interaction profiles with biological targets and reagents .

Properties

CAS No.

1179362-93-6

Molecular Formula

C6H7ClIN3

Molecular Weight

283.50 g/mol

IUPAC Name

3-iodopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6IN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H

InChI Key

WXILCGJDZAHDOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)I.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.